molecular formula C15H9BrN2O4 B1376237 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione CAS No. 1239879-90-3

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione

Cat. No.: B1376237
CAS No.: 1239879-90-3
M. Wt: 361.15 g/mol
InChI Key: ZQWSCQJHHCOQCV-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with substituents at positions 2, 5, and 6.

Scientific Research Applications

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of materials such as dyes, pigments, and polymers

Safety and Hazards

Specific safety and hazard information for 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione is not provided in the search results .

Mechanism of Action

Target of Action

The primary target of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as motor control, reward, and reinforcement.

Mode of Action

This compound interacts with the hD2R at its allosteric binding site . The compound’s interaction with the receptor involves several key amino acid residues . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic properties .

Result of Action

Biochemical Analysis

Biochemical Properties

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to modulate the dopamine receptor D2, which is involved in numerous neurological processes Additionally, this compound has been found to inhibit β-amyloid protein aggregation, indicating its potential in Alzheimer’s disease treatment .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the dopamine signaling pathway by binding to the dopamine receptor D2, leading to altered neurotransmitter release and neuronal activity . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the dopamine receptor D2, acting as an allosteric modulator and altering the receptor’s conformation . This binding interaction leads to changes in receptor activity, affecting downstream signaling pathways and neurotransmitter release. Additionally, this compound can inhibit or activate specific enzymes, further modulating cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in modulating neurotransmitter release and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as improving motor function in Parkinsonism mouse models . Higher doses may lead to toxic or adverse effects, including neurotoxicity and altered behavior . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation through enzymatic reactions . These metabolic processes can affect the compound’s bioavailability and overall efficacy. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of the compound is essential for developing targeted delivery strategies and improving its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and other nuclear proteins, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding the subcellular localization of the compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the benzyl, bromo, and nitro groups . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield various substituted isoindoline-1,3-dione derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-benzyl-5-bromo-6-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O4/c16-12-6-10-11(7-13(12)18(21)22)15(20)17(14(10)19)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWSCQJHHCOQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3C2=O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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